molecular formula C24H23FN2O4S B2649809 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate CAS No. 1021208-47-8

1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate

Cat. No. B2649809
CAS RN: 1021208-47-8
M. Wt: 454.52
InChI Key: HCPQEAZIFRWVEF-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research studies.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound "1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate" and its derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. One study describes the design, synthesis, and biological study of novel carbazole hybrid molecules as antifungal agents, showing potent antifungal activity against various pathogenic fungal strains compared with fluconazole and clotrimazole (Rad et al., 2016).

  • Other research has focused on the synthesis and characterization of derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. A study presented a series of novel derivatives synthesized by adding ethyl α-bromoacetate to N-(substituted aryl/alkylcarbamothioyl) derivatives, showing that some compounds exhibited significant biological activities (Küçükgüzel et al., 2013).

  • Another area of interest is the synthesis and biological evaluation of carbazole derivatives for their antibacterial, antifungal, and anticancer properties. A study synthesized a series of novel derivatives, some of which showed significant activity against bacterial and fungal strains as well as against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Antimicrobial Activities

  • Research on 9H-carbazole derivatives has revealed their potential as antimicrobial agents. A study that synthesized new heterocyclic derivatives from 9H-carbazole showed that these compounds exhibited antimicrobial activity against various bacterial and fungal strains, highlighting the therapeutic potential of these molecules (Salih et al., 2016).

Advanced Applications

  • The exploration of carbazole-containing push–pull chromophores for their optical properties and fluorescence quenching by silver nanoparticles indicates the potential application of these compounds in material science and photophysics. A detailed experimental and theoretical approach was used to study the solvatochromic properties and interaction with colloidal silver nanoparticles, suggesting applications in sensing and optoelectronics (Asiri et al., 2017).

properties

IUPAC Name

[1-carbazol-9-yl-3-(4-fluoro-N-methylsulfonylanilino)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-17(28)31-20(16-27(32(2,29)30)19-13-11-18(25)12-14-19)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPQEAZIFRWVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=C(C=C4)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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